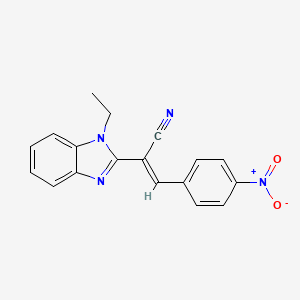
N-(3-chloro-4-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-methylphenyl)-4-(2-pyridinyl)-1-piperazinecarboxamide, commonly known as CP-122,288, is a chemical compound that has gained significant attention in scientific research. It belongs to the class of piperazine derivatives and has been used in various studies due to its unique properties.
Wirkmechanismus
CP-122,288 is a selective agonist of the serotonin 5-HT1B receptor. It binds to this receptor and activates it, leading to a decrease in the release of dopamine in the brain. This mechanism of action has been implicated in the regulation of mood, anxiety, and drug addiction.
Biochemical and Physiological Effects
CP-122,288 has been shown to modulate the activity of the mesolimbic dopamine system, which is involved in reward-related behavior. It has been shown to decrease the release of dopamine in this system, leading to a reduction in drug-seeking behavior. CP-122,288 has also been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the serotonergic system.
Vorteile Und Einschränkungen Für Laborexperimente
CP-122,288 is a useful tool for investigating the role of serotonin 5-HT1B receptors in various physiological and behavioral processes. Its selectivity for this receptor makes it a valuable pharmacological tool. However, its limited solubility in water can make it difficult to work with in some experiments. Additionally, its potency can make it challenging to determine the optimal dose for a particular study.
Zukünftige Richtungen
There are several potential future directions for research involving CP-122,288. One area of interest is the investigation of its potential as a treatment for drug addiction. Additionally, further research is needed to fully understand its effects on mood and anxiety. Finally, there is potential for the development of more selective and potent agonists of the serotonin 5-HT1B receptor, which could lead to new treatments for various psychiatric disorders.
Conclusion
CP-122,288 is a unique chemical compound that has been extensively studied in scientific research. Its selective agonism of the serotonin 5-HT1B receptor has made it a valuable tool for investigating the role of this receptor in various physiological and behavioral processes. Its modulation of the mesolimbic dopamine system has implications for drug addiction, while its anxiolytic and antidepressant effects make it a potential treatment for various psychiatric disorders. Further research is needed to fully understand the potential of CP-122,288 and similar compounds in these areas.
Synthesemethoden
The synthesis of CP-122,288 involves the reaction of 3-chloro-4-methylphenylhydrazine with 2-pyridinecarboxylic acid, followed by the addition of piperazine and acetic anhydride. The resulting product is then purified using column chromatography. The yield of this reaction is typically around 50%.
Wissenschaftliche Forschungsanwendungen
CP-122,288 has been extensively studied in various scientific research fields. It has been used as a tool to investigate the effects of serotonin 5-HT1B receptors on behavior, cognition, and mood. It has also been used in studies related to drug addiction, anxiety, and depression. Additionally, CP-122,288 has been used as a pharmacological tool to explore the role of 5-HT1B receptors in the regulation of dopamine release in the brain.
Eigenschaften
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c1-13-5-6-14(12-15(13)18)20-17(23)22-10-8-21(9-11-22)16-4-2-3-7-19-16/h2-7,12H,8-11H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRXNQYBNZOCSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-benzimidazol-2-yl)-3-[3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5320675.png)


![4-(4-fluorobenzyl)-3-isopropyl-1-[(2-methylpyridin-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5320688.png)
hydrazone](/img/structure/B5320695.png)
![4-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5320705.png)
![2-{[4-allyl-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5320706.png)
![3-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B5320719.png)

![8-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B5320732.png)

![methyl 5-{[(4-methoxyphenoxy)acetyl]amino}-2-morpholin-4-ylbenzoate](/img/structure/B5320748.png)
![1-{4-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-3-fluorophenyl}ethanone](/img/structure/B5320754.png)
![5-[2-methoxy-4-(4-morpholinyl)benzylidene]-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5320755.png)